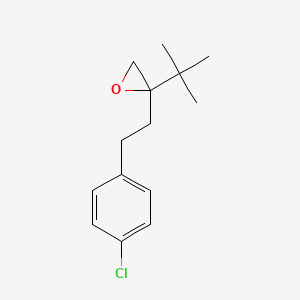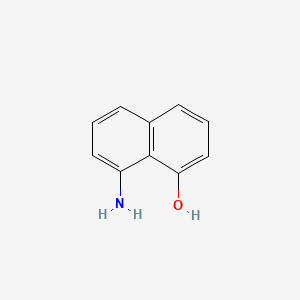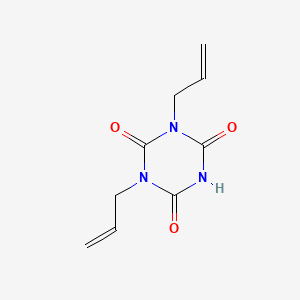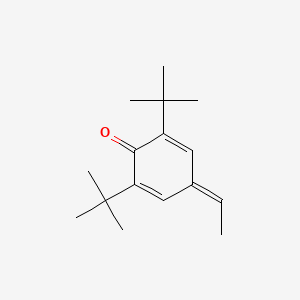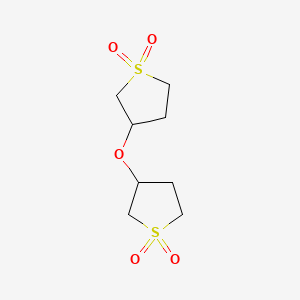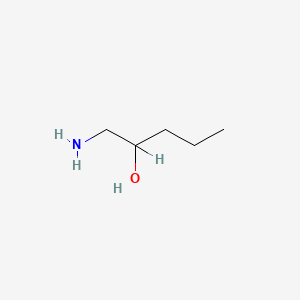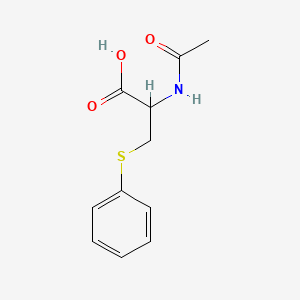![molecular formula C12H16BrNO B1266476 1-[2-(3-溴苯氧基)乙基]吡咯烷 CAS No. 23136-18-7](/img/structure/B1266476.png)
1-[2-(3-溴苯氧基)乙基]吡咯烷
描述
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H16BrNO. It appears as white to yellow crystals or solids and has a molecular weight of 270.17 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, as well as in the production of pesticides and dyes .
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with 3-bromophenol and sodium carbonate to generate 3-bromophenol sodium salt.
Reaction with 2-Bromoethyl Iodide: The 3-bromophenol sodium salt is then reacted with 2-bromoethyl iodide to produce 1-[2-(3-bromophenoxy)ethyl]pyrrolidine.
Industrial Production Methods: The industrial production of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine derivatives.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different degrees of hydrogenation.
科学研究应用
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is extensively used in scientific research due to its versatility and reactivity . Some of its applications include:
Pharmaceutical Research: As an intermediate in the synthesis of drugs and ligands.
Pesticide Development: Used in the production of pesticide intermediates.
Dye Synthesis: Employed in the synthesis of various dyes.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
安全和危害
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
作用机制
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by altering the activity of its molecular targets, leading to various physiological effects.
相似化合物的比较
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar in structure but with the bromine atom at the 4-position instead of the 3-position.
1-[2-(3-Chlorophenoxy)ethyl]pyrrolidine: Contains a chlorine atom instead of bromine.
1-[2-(3-Fluorophenoxy)ethyl]pyrrolidine: Contains a fluorine atom instead of bromine.
Uniqueness: 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
属性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFOKGTZRFKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177701 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23136-18-7 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
